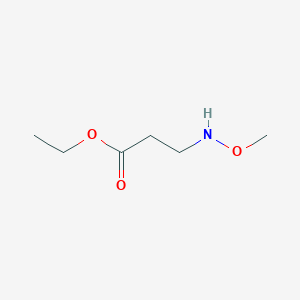
Ethyl 3-(methoxyamino)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(methoxyamino)propanoate is an organic compound with the molecular formula C6H13NO3 and a molecular weight of 147.17 g/mol . It is an ester derivative, characterized by the presence of an ethyl group attached to the oxygen atom of the ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Ethyl 3-(methoxyamino)propanoate can be synthesized through several synthetic routes. One common method involves the reaction of β-alanine with methoxyamine hydrochloride in the presence of a base, followed by esterification with ethanol . The reaction conditions typically include a temperature range of 0-5°C to ensure the stability of the intermediate products. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Ethyl 3-(methoxyamino)propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of ethyl 3-(methoxyamino)propanol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Ethyl 3-(methoxyamino)propanoate has several scientific research applications:
Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving ester hydrolysis and amine formation.
Medicine: Research into potential therapeutic applications includes its use as a precursor in the synthesis of bioactive compounds with potential medicinal properties.
Mecanismo De Acción
The mechanism of action of ethyl 3-(methoxyamino)propanoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it can undergo hydrolysis to form β-alanine and methoxyamine, which can then participate in various metabolic processes. The ester group is typically hydrolyzed by esterases, while the methoxyamine group can act as a nucleophile in subsequent reactions .
Comparación Con Compuestos Similares
Ethyl 3-(methoxyamino)propanoate can be compared with other similar compounds, such as:
Ethyl propanoate: Lacks the methoxyamino group, making it less reactive in certain nucleophilic substitution reactions.
Mthis compound: Similar structure but with a methyl group instead of an ethyl group, which can affect its physical properties and reactivity.
Ethyl 3-amino propanoate: Contains an amino group instead of a methoxyamino group, leading to different chemical behavior and applications.
These comparisons highlight the unique reactivity and applications of this compound in various fields of research and industry.
Propiedades
IUPAC Name |
ethyl 3-(methoxyamino)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-3-10-6(8)4-5-7-9-2/h7H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PABUICXWVJQOCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNOC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
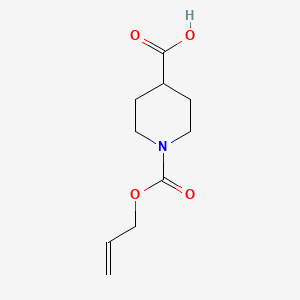
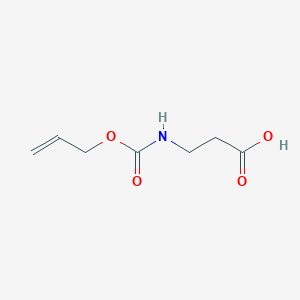
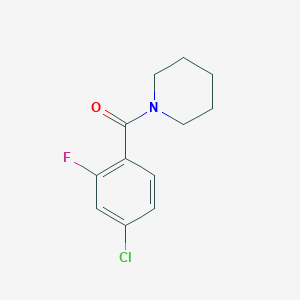
![1-[(2-Methoxy-5-nitrobenzene)sulfonyl]piperidine](/img/structure/B7891821.png)
![(2-Methylpropyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine](/img/structure/B7891828.png)
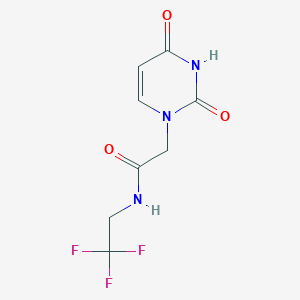
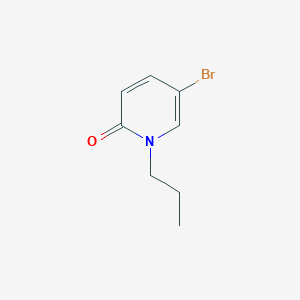


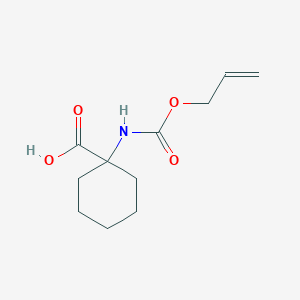
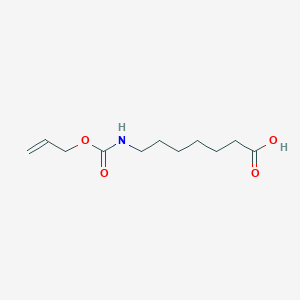


![[3-(2,4-Dichlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7891893.png)
